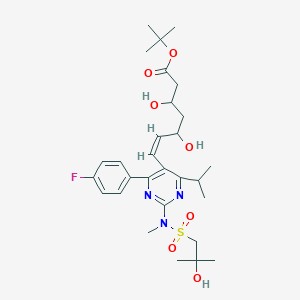

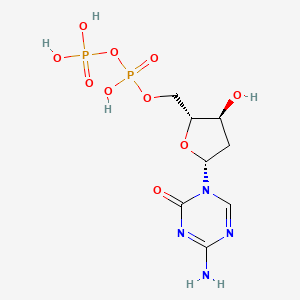

5-Aza-2'-deoxy Cytidine Diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

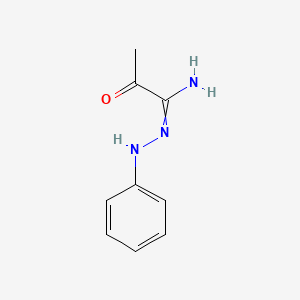

The synthesis of 5-Aza-2’-deoxy Cytidine Diphosphate involves several steps. Initially, the compound is synthesized by replacing the carbon atom at the 5-position of cytosine with a nitrogen atom. This is achieved through a series of chemical reactions that include hydrolysis under alkaline conditions to remove acyl-oxygen protecting groups, followed by separation of diastereomeric compounds .

Industrial Production Methods

Industrial production of 5-Aza-2’-deoxy Cytidine Diphosphate typically involves the use of metabolically engineered Escherichia coli strains. These strains are genetically modified to enhance the production of deoxycytidine, a precursor of decitabine. The process includes the deletion of degradation enzymes and the enhancement of biosynthetic pathways to increase yield .

Análisis De Reacciones Químicas

Types of Reactions

5-Aza-2’-deoxy Cytidine Diphosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include cytidine deaminase, which inactivates the compound, and deoxycytidine kinase, which is essential for its activation . The conditions for these reactions vary but often involve specific pH levels and temperatures to optimize the reaction rates.

Major Products Formed

The major products formed from these reactions include various methylated and demethylated derivatives of the compound, which play a crucial role in its mechanism of action .

Aplicaciones Científicas De Investigación

5-Aza-2’-deoxy Cytidine Diphosphate has a wide range of scientific research applications:

Chemistry: It is used as a demethylating agent to study gene expression and epigenetic modifications.

Biology: It is used to investigate the role of DNA methylation in cellular processes and development.

Medicine: It is used in the treatment of hematological malignancies such as myelodysplastic syndrome and acute myeloid leukemia

Industry: It is used in the production of various pharmaceuticals and as a research tool in drug development.

Mecanismo De Acción

The mechanism of action of 5-Aza-2’-deoxy Cytidine Diphosphate involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition leads to the demethylation of DNA, resulting in the reactivation of tumor suppressor genes that were previously silenced by methylation. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

5-Azacytidine: Another nucleoside analog that incorporates into both DNA and RNA, unlike 5-Aza-2’-deoxy Cytidine Diphosphate, which only incorporates into DNA.

Uniqueness

5-Aza-2’-deoxy Cytidine Diphosphate is unique in its ability to specifically inhibit DNA methylation without incorporating into RNA. This specificity makes it a valuable tool in epigenetic research and cancer therapy .

Propiedades

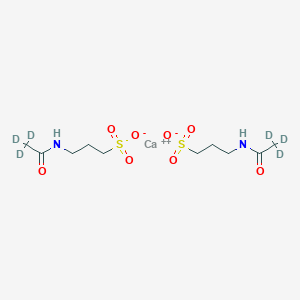

Fórmula molecular |

C8H14N4O10P2 |

|---|---|

Peso molecular |

388.17 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H14N4O10P2/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(21-6)2-20-24(18,19)22-23(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 |

Clave InChI |

BGNHEPWMEXMRMA-KVQBGUIXSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |

SMILES canónico |

C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)

![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)

![2-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13844858.png)

![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)